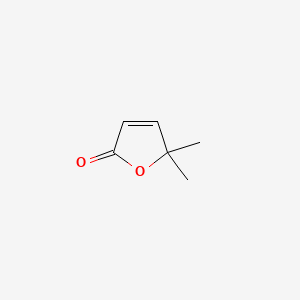

5,5-Dimethyl-2(5H)-furanone

CAS No.: 20019-64-1

Cat. No.: VC7956510

Molecular Formula: C6H8O2

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20019-64-1 |

|---|---|

| Molecular Formula | C6H8O2 |

| Molecular Weight | 112.13 g/mol |

| IUPAC Name | 5,5-dimethylfuran-2-one |

| Standard InChI | InChI=1S/C6H8O2/c1-6(2)4-3-5(7)8-6/h3-4H,1-2H3 |

| Standard InChI Key | YNKQMZRTPPVLLL-UHFFFAOYSA-N |

| SMILES | CC1(C=CC(=O)O1)C |

| Canonical SMILES | CC1(C=CC(=O)O1)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

5,5-Dimethyl-2(5H)-furanone features a γ-lactone structure, comprising a furan ring fused with a lactone group. The two methyl substituents at the 5-position contribute to its steric and electronic properties, influencing its reactivity and stability. The compound’s IUPAC name, 5,5-dimethylfuran-2(5H)-one, reflects this substitution pattern .

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 20019-64-1 | |

| Molecular Formula | ||

| Molecular Weight | 112.13 g/mol | |

| UNII Identifier | 0HJB56V40L | |

| HS Code | 2932209090 |

Synonyms and Regulatory Status

Common synonyms include 5,5-dimethyl-2(5H)-furanone and UNII-0HJB56V40L . Classified under HS Code 2932209090, it is regulated for research use only, excluding human or veterinary applications .

Synthesis and Industrial Production

Claisen Condensation Route

The primary synthesis method involves Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) with diethyl oxalate in the presence of sodium methanolate. This reaction forms a β-keto ester intermediate, which undergoes cyclization under acidic conditions to yield the lactone ring. Industrial processes optimize this pathway for scalability, achieving high yields through controlled temperature and catalyst selection.

Table 2: Synthesis Methods Comparison

| Method | Reactants | Yield (%) | Scalability |

|---|---|---|---|

| Claisen Condensation | Pinacolone, Diethyl Oxalate | 70–85 | High |

| Oxidative Cyclization | 3-Methyl-2-buten-1-ol | 50–60 | Moderate |

| Enzymatic Lactonization | Hydroxycarboxylic Acids | 30–40 | Low |

Physicochemical Properties and Reactivity

Thermal and Solubility Characteristics

The compound exhibits a boiling point of approximately 195–200°C and a melting point of -20°C. It is sparingly soluble in water but miscible with organic solvents like ethanol and diethyl ether, making it suitable for hydrophobic formulations .

Chemical Transformations

5,5-Dimethyl-2(5H)-furanone participates in oxidation, reduction, and nucleophilic substitution reactions. For example, catalytic hydrogenation reduces the lactone to a diol, while oxidation with peroxides yields epoxy derivatives. Its α,β-unsaturated carbonyl system enables Michael additions, forming adducts with amines and thiols.

| Domain | Use Case | Example Product |

|---|---|---|

| Cosmetics | Fragrance additive | Perfumes, Lotions |

| Food Industry | Flavor enhancer | Baked Goods, Confectionery |

| Pharmaceuticals | Antimicrobial agent | Topical Formulations |

Biological Activities and Mechanisms

Antimicrobial Efficacy

Studies indicate broad-spectrum activity against Gram-positive bacteria and fungi, attributed to its ability to disrupt microbial membrane integrity and inhibit enzyme function via metal chelation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume